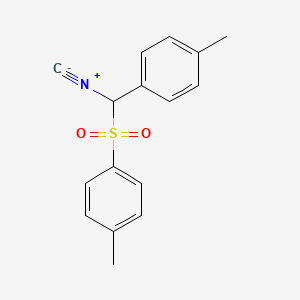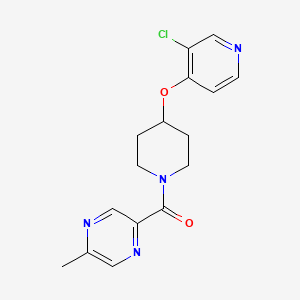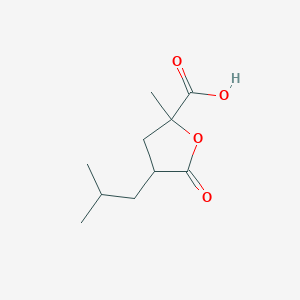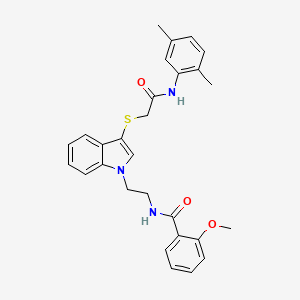![molecular formula C22H28ClN7O B2496738 2-(4-(1-(4-chlorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol CAS No. 1207046-09-0](/img/structure/B2496738.png)
2-(4-(1-(4-chlorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(1-(4-chlorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol is a complex organic compound with significant potential in scientific research. The structure features various functional groups, including chlorophenyl, piperidine, pyrazolo[3,4-d]pyrimidine, and piperazine, connected to an ethanol backbone. Such complexity paves the way for its diverse chemical reactivity and application in multiple fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis typically begins with the construction of the pyrazolo[3,4-d]pyrimidine core. This is often achieved through a series of cyclization reactions, where starting materials like hydrazine and cyanoacetamide react under controlled conditions. The next steps involve the functionalization of the piperidine and piperazine rings, followed by the introduction of the chlorophenyl group through electrophilic aromatic substitution. Finally, the ethanol moiety is attached via nucleophilic substitution or other suitable methods.
Industrial Production Methods:
Scaling up for industrial production demands robust, reproducible synthetic pathways. Typically, this might involve catalytic hydrogenation and transition-metal-catalyzed coupling reactions to ensure high yields and purity. Reaction conditions such as temperature, pressure, and the use of solvent systems are meticulously optimized.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: The ethanol moiety can be oxidized to an aldehyde or carboxylic acid using agents like chromium trioxide or potassium permanganate.
Reduction: The nitro groups (if present as derivatives) can be reduced to amines using hydrogenation techniques.
Substitution: The aromatic chlorine can undergo nucleophilic aromatic substitution with strong nucleophiles, leading to various functional derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol.
Substitution: Sodium hydroxide, ammonia in ethanol.
Major Products Formed:
Aldehydes and carboxylic acids (oxidation products)
Amines (reduction products)
Various substituted derivatives (substitution products)
Scientific Research Applications
2-(4-(1-(4-chlorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol holds promise in:
Chemistry: As a building block for synthesizing complex molecules and as a reagent in organic synthesis.
Medicine: Research into its pharmacological properties could uncover new therapeutic uses.
Industry: Potential for use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The compound interacts with molecular targets primarily through its pyrazolo[3,4-d]pyrimidine core, which is known to bind to various receptors and enzymes. The mechanism often involves inhibition or modulation of specific biochemical pathways, which could include kinase inhibition or receptor antagonism. Further research is ongoing to detail these pathways more precisely.
Comparison with Similar Compounds
1-(4-chlorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine: A simpler analogue with potentially less diverse reactivity.
2-(4-(1-(4-chlorophenyl)-4-(morpholin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol: Similar structure but with a morpholine ring instead of piperidine.
Highlighting Uniqueness:
The uniqueness lies in its structural complexity and the presence of multiple functional groups, making it a versatile compound in synthetic and biological applications.
Properties
IUPAC Name |
2-[4-[1-(4-chlorophenyl)-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN7O/c23-17-4-6-18(7-5-17)30-21-19(16-24-30)20(28-8-2-1-3-9-28)25-22(26-21)29-12-10-27(11-13-29)14-15-31/h4-7,16,31H,1-3,8-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHWPVIQSITAOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2C=NN3C4=CC=C(C=C4)Cl)N5CCN(CC5)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(difluoromethyl)sulfanyl]-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone](/img/structure/B2496658.png)


![2-[4-(4-chlorobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride](/img/structure/B2496662.png)



![1-(Chloromethyl)-3-(2-methylpropyl)bicyclo[1.1.1]pentane](/img/structure/B2496670.png)

![4-Cyclopropyl-5-fluoro-6-[4-(pyrrolidine-1-sulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2496674.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide](/img/structure/B2496676.png)


